Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including a pyrazole ring, an ester group, and a bicyclic system, makes it a versatile molecule for chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Construction of the Bicyclic System: The bicyclic system is constructed via a cyclization reaction involving an epoxide and an amine. This step often requires the use of a strong base such as sodium hydride (NaH) to facilitate the ring closure.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄) in dry solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions with the active site of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-(1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Lacks the methyl group on the pyrazole ring.
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxamide: Contains an amide group instead of an ester group.
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
The presence of the benzyl ester group in Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate provides unique reactivity and potential for derivatization. The methyl group on the pyrazole ring can influence the compound’s electronic properties and binding interactions, making it distinct from its analogs.
Biological Activity
6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial, antiviral, and anticancer applications. The unique structural features of this compound, including the presence of fluorine and methoxy groups, enhance its interaction with biological targets.
Chemical Structure and Properties
The chemical formula of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is C10H10FN1O2 with a molecular weight of approximately 195.19 g/mol. Its structure includes a quinoline ring system that contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one |
Molecular Formula | C10H10FN1O2 |
Molecular Weight | 195.19 g/mol |
Melting Point | Not specified |
The biological activity of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to enzymes and receptors. This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in treating diseases such as cancer and infections.
Antimicrobial Activity
Research indicates that 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it disrupts bacterial cell wall synthesis or function.
Antiviral Activity
The compound has shown promise in antiviral applications by inhibiting viral replication mechanisms. In vitro studies demonstrated that it effectively reduced viral loads in cell cultures infected with specific viruses.
Anticancer Properties
6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one has been evaluated for its anticancer potential. It induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Studies have reported its effectiveness against several cancer cell lines, including breast and lung cancer.
Case Studies
- Antimicrobial Efficacy : A case study investigated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting it could be a candidate for further development as an antimicrobial agent.
- Antiviral Screening : In a screening study against influenza viruses, 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one demonstrated a significant reduction in viral titers, indicating its potential as a therapeutic agent during influenza outbreaks.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. The study provided insights into the molecular pathways affected by the compound, including the upregulation of pro-apoptotic factors.
Comparative Analysis with Similar Compounds
In comparison to other quinoline derivatives such as 6-Fluoroquinoline and 8-Methoxyquinoline , 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one exhibits enhanced biological activity due to the combination of functional groups that improve its pharmacokinetic properties.
Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
---|---|---|---|
6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one | High | Moderate | High |
6-Fluoroquinoline | Moderate | Low | Moderate |
8-Methoxyquinoline | Low | Low | Low |
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
benzyl 6-(2-methylpyrazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-19-14(7-9-18-19)17-8-10-20(11-15(17)23-17)16(21)22-12-13-5-3-2-4-6-13/h2-7,9,15H,8,10-12H2,1H3 |
InChI Key |
XRMAHPZTNUBKAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCN(CC2O3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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